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Spectroscopic and Synthetic Profile of 2-Chloro-4-phenyloxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-phenyloxazole

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This guide provides a detailed overview of the spectroscopic properties and synthesis of **2-Chloro-4-phenyloxazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for **2-Chloro-4-phenyloxazole** in public databases, this document presents a combination of a documented synthetic route and predicted spectroscopic data. These predictions are derived from the analysis of closely related structural analogs, offering a robust reference for scientists working with this molecule.

Chemical Structure and Properties

Chemical Name: ${\bf 2\text{-}Chloro\text{-}4\text{-}phenyloxazole}$ Molecular Formula: C_9H_6CINO Molecular Weight:

179.60 g/mol CAS Number: 445470-08-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-4- phenyloxazole**. These predictions are based on the known spectral characteristics of substituted oxazoles and related aromatic compounds.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.0 - 7.8	Doublet	2H, ortho-protons of the phenyl ring
~7.5 - 7.3	Multiplet	3H, meta- and para-protons of the phenyl ring
~7.9	Singlet	1H, H5-proton of the oxazole ring

Solvent: $CDCl_3$, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~160	C2 (C-CI)
~152	C4 (C-Ph)
~138	C5
~130	Quaternary carbon of the phenyl ring
~129	CH carbons of the phenyl ring
~128	CH carbons of the phenyl ring
~125	CH carbons of the phenyl ring

Solvent: CDCl3

Table 3: Predicted Mass Spectrometry Data



m/z	Interpretation
179/181	Molecular ion peak [M] ⁺ and its isotope peak [M+2] ⁺ , characteristic of a chlorine-containing compound.
151/153	Loss of CO
116	Loss of Cl
104	Phenylacetylene cation radical
77	Phenyl cation

Ionization Method: Electron Impact (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~1610	Medium-Strong	C=N stretch of the oxazole ring
~1580, 1480	Medium-Strong	C=C stretching of the aromatic ring
~1100	Strong	C-O-C stretch of the oxazole ring
~850	Strong	C-Cl stretch
~760, 690	Strong	Out-of-plane C-H bending of the monosubstituted phenyl group

Sample Preparation: KBr pellet or thin film.

Experimental Protocols Synthesis of 2-Chloro-4-phenyloxazole[1]

This synthesis involves a two-stage process starting from 4-phenyloxazole.



Stage 1: Lithiation of 4-Phenyloxazole

- Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
- Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled solution.
- Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.

Stage 2: Chlorination

- To the lithiated intermediate solution, add a solution of hexachloroethane in THF dropwise while maintaining the temperature at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4phenyloxazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.



• Data is processed to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz.

Mass Spectrometry (MS)

- High-resolution mass spectra (HRMS) are obtained using an electron impact (EI) ionization source on a time-of-flight (TOF) or magnetic sector mass spectrometer.
- The analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition.

Infrared (IR) Spectroscopy

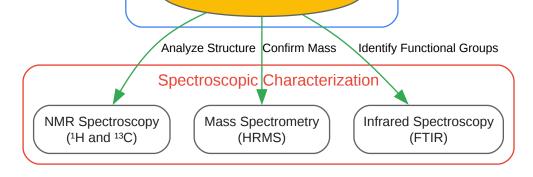
- IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Diagrams



Synthesis 4-Phenyloxazole Lithiation with LiHMDS in THF at -78°C Chlorination with Hexachloroethane

Experimental Workflow for 2-Chloro-4-phenyloxazole



Work-up and Purification

2-Chloro-4-phenyloxazole

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Caption: Synthesis and characterization workflow for **2-Chloro-4-phenyloxazole**.

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